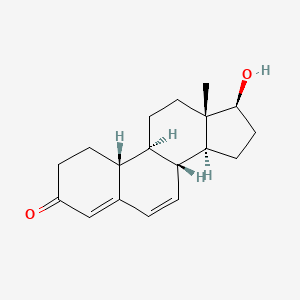
6-DEHYDRONANDROLONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dehydronandrolone is a non-aromatic steroid with estrogenic activities. It interacts with male-specific endogenous estrogen receptors and is a key precursor in the synthesis of C7-functionalized steroidal drugs .
Mechanism of Action
Mode of Action
The mode of action of 6-Dehydronandrolone involves a combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of this compound involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This is followed by a one-pot chemical dehydration and esterification to form this compound .
Result of Action
The result of the action of this compound is the formation of the compound itself through a series of biochemical reactions . The impressive thing is that the gram-scale synthesis of this compound has a separation yield of up to 93%, which is superior to the traditional chemical method (yield 68%), indicating its huge potential for industrial applications .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. This shows the great potential of this new technology in practical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydronandrolone typically involves the use of 19-norandrostenedione as a starting material. A chemoenzymatic route has been developed for efficient synthesis, which includes the following steps :
Biohydroxylation: 19-norandrostenedione is converted to C7β-hydroxy-19-norandrostenedione using a combination of P450 monooxygenase and 17-ketosteroid reductase.
Chemical Dehydration and Esterification: The intermediate is then subjected to chemical dehydration and esterification to introduce a double bond and esterify the C17 position, resulting in this compound acetate.
Industrial Production Methods: The chemoenzymatic route is preferred for industrial production due to its higher yield (93%) and environmental benefits compared to traditional chemical synthesis methods, which have a lower yield (68%) and generate more waste .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydronandrolone undergoes various chemical reactions, including:
Oxidation: Conversion to this compound acetate.
Reduction: Formation of 19-nortestosterone acetate.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Catalysts such as P450 monooxygenase.
Reduction: Reagents like hydroboron and aluminum trichloride.
Substitution: Use of N-bromosuccinimide for halogenation.
Major Products:
This compound acetate: A key intermediate in the synthesis of steroidal drugs.
19-Nortestosterone acetate: Another important steroidal compound
Scientific Research Applications
6-Dehydronandrolone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of C7-functionalized steroidal drugs.
Biology: Studied for its interaction with estrogen receptors.
Medicine: Key intermediate in the synthesis of drugs like fulvestrant (used in breast cancer treatment), tibolone (used for menopausal symptoms), and mibolone (an anabolic steroid)
Industry: Preferred for its efficient and environmentally friendly synthesis route
Comparison with Similar Compounds
- Androstenedione
- Androstanolone
- Boldenone
- Clostebol
- Danazol
Comparison: 6-Dehydronandrolone is unique due to its non-aromatic structure and specific interaction with male-specific estrogen receptors. Its efficient synthesis route and high yield make it a preferred choice for industrial applications compared to other similar compounds .
Properties
CAS No. |
14531-84-1 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1 |
InChI Key |
HFLHHQWDPZNOPI-PCCRXHMLSA-N |
SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?
A: this compound acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.
Q2: Can you describe a novel synthetic approach for this compound acetate?
A: Researchers have developed a chemoenzymatic route for efficiently synthesizing this compound acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.
Q3: How is this compound utilized in the synthesis of Fulvestrant?
A: this compound acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to this compound acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















